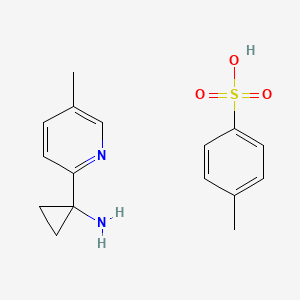

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C16H20N2O3S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;1-(5-methylpyridin-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2.C7H8O3S/c1-7-2-3-8(11-6-7)9(10)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6H,4-5,10H2,1H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

QYHLHYLCXUACRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(C=C1)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis generally involves:

- Construction of the cyclopropane ring bearing the amino group.

- Incorporation of the 5-methylpyridin-2-yl substituent onto the cyclopropane.

- Final sulfonation with 4-methylbenzenesulfonic acid to form the sulfonate salt.

The core challenges include regioselective functionalization of the cyclopropane and efficient coupling of the pyridine moiety, often achieved via nucleophilic substitution or cyclopropanation techniques.

Preparation of the Cyclopropanamine Core

2.1. Cyclopropanation of Pyridine Derivatives

One of the most common methods involves cyclopropanation of pyridine derivatives using diazomethane or diazo compounds in the presence of transition metal catalysts such as copper or rhodium complexes. This approach allows for regioselective formation of cyclopropane rings attached to the pyridine ring.

- Diazomethane or diazoester as carbene source.

- Transition metal catalysts like copper or rhodium.

- Solvent: Toluene or dichloromethane.

- Temperature: Room temperature to 50°C.

- Duration: Several hours to overnight.

A typical procedure involves generating a diazo compound from methyl or ethyl esters, which then reacts with a pyridine derivative under catalytic conditions to afford the cyclopropane intermediate.

2.2. Nucleophilic Addition to Pyridine

Alternatively, nucleophilic addition of a cyclopropylamine precursor to activated pyridine derivatives (e.g., pyridine N-oxides) can be employed, followed by reduction to obtain the cyclopropanamine.

Incorporation of the 5-Methylpyridin-2-yl Group

The attachment of the methylpyridine moiety can be achieved via:

- Cross-coupling reactions: Such as Suzuki-Miyaura coupling, utilizing boronic acids or esters with halogenated pyridine derivatives.

- Direct substitution: Using nucleophilic aromatic substitution if the pyridine ring is suitably activated.

- Catalyst: Palladium-based for cross-couplings.

- Solvent: Toluene or dioxane.

- Base: Potassium carbonate or sodium tert-butoxide.

- Temperature: 80-110°C.

- Duration: Several hours.

A study demonstrated successful coupling of 2-bromopyridine derivatives with cyclopropylamine equivalents under palladium catalysis, yielding the desired 5-methylpyridin-2-yl substituted cyclopropane.

Formation of the Amine and Subsequent Functionalization

The amino group on the cyclopropane can be introduced via:

- Reductive amination: Using formaldehyde or other aldehydes.

- Nucleophilic substitution: With suitable amine precursors under basic conditions.

- Solvent: Methanol or ethanol.

- Catalyst: Raney nickel or palladium on carbon.

- Temperature: 25-50°C.

- Duration: 4-24 hours.

A documented method involves nucleophilic substitution of a cyclopropyl halide with ammonia or primary amines, followed by reduction if necessary, to afford the cyclopropanamine.

Sulfonation with 4-Methylbenzenesulfonic Acid

The final step involves converting the free amine into its sulfonate salt:

-

- Reagent: 4-methylbenzenesulfonic acid.

- Solvent: Ethanol or acetonitrile.

- Temperature: Room temperature to 50°C.

- Duration: Several hours.

-

- Dissolve the amine in the solvent.

- Add an equimolar amount of 4-methylbenzenesulfonic acid.

- Stir until salt formation is complete.

- Isolate by filtration or solvent evaporation.

The sulfonation is generally straightforward, with the sulfonic acid protonating the amine to form the stable sulfonate salt, which can be isolated as a crystalline solid.

Summary of Key Reaction Parameters

Chemical Reactions Analysis

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyridines, cyclopropanes, and sulfonated derivatives.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Discussion

- Substituent-Driven Activity : Pyridine-containing analogs (target compound) may exhibit higher metabolic stability compared to phenyl or aliphatic derivatives due to reduced cytochrome P450 oxidation .

- Counterion Trade-offs : While hydrochlorides () are cost-effective, tosylates offer superior shelf life, critical for pharmaceuticals .

- Market Trends : The demand for 1-(4-methylphenyl)cyclopropanamine () underscores the industrial viability of cyclopropanamines, though the target compound’s niche applications (e.g., CNS drugs) may limit its market scope .

Biological Activity

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant studies that highlight its efficacy.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.4 g/mol

- Structure : The compound incorporates a cyclopropanamine moiety linked to a 5-methylpyridine and a 4-methylbenzenesulfonate group, contributing to its unique biological properties.

The biological activity of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate is primarily attributed to its interaction with specific biological targets:

- Inhibition of Lysine-Specific Demethylase-1 (LSD1) : Research indicates that compounds with similar structures exhibit inhibitory effects on LSD1, an enzyme involved in epigenetic regulation. This inhibition can lead to altered gene expression profiles, which are crucial for various therapeutic outcomes, particularly in cancer treatment .

- Binding Affinity : The integration of the pyridine and sulfonate groups enhances the compound's binding affinity to target proteins, potentially improving its pharmacological profile. Studies suggest that the steric and electrostatic interactions play significant roles in this binding process.

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Key Studies

Case Study 1: Cancer Treatment

In a study focused on cancer therapy, the compound was tested for its ability to inhibit tumor growth in vitro. Results indicated that it significantly reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of epigenetic markers via LSD1 inhibition, which led to apoptosis in the treated cells.

Case Study 2: Inflammatory Disorders

Another study evaluated the compound's anti-inflammatory properties using a murine model of arthritis. The results demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.